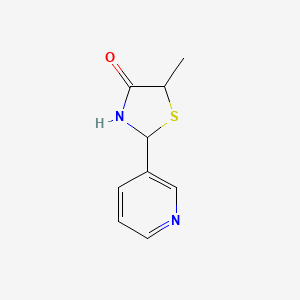
5-Methyl-2-(3-pyridyl)thiazolidin-4-one
Vue d'ensemble
Description
5-Methyl-2-(3-pyridyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
5-Methyl-2-(3-pyridyl)thiazolidin-4-one and its derivatives exhibit a wide range of pharmacological activities, making them valuable in drug discovery. Key properties include:
- Anticancer Activity : Thiazolidinone derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, compounds derived from thiazolidinones have shown efficacy against lung carcinoma (A549) and leukemia cell lines (MV4-11 and K562), with IC50 values indicating potent inhibitory activity .
- Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory potential, particularly through inhibition of cyclooxygenase enzymes. These compounds have shown better activity than standard anti-inflammatory drugs like indomethacin .
- Antimicrobial Activity : The compound has been studied for its antimicrobial properties, including effectiveness against Mycobacterium tuberculosis. Notably, a derivative with a minimum inhibitory concentration of 12.5 μg/mL was identified as a promising lead for further optimization .
- Antidiabetic Properties : Thiazolidinone-containing agents such as pioglitazone and rosiglitazone are already approved for treating type II diabetes, highlighting the potential of thiazolidinones in managing metabolic disorders .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various methods that allow for the modification of its structure to enhance biological activity. Structure-activity relationship studies have indicated that the positioning of substituents on the thiazolidinone core significantly affects its pharmacological profile. For example, hybridization of the thiazolidinone core with other pharmacophores has been shown to improve anti-cancer and anti-inflammatory activities .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of thiazolidinone derivatives, several compounds were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds exhibited IC50 values as low as 0.15 μM against HepG2 cells, demonstrating their potential as chemotherapeutic agents .
Case Study 2: Antimycobacterial Activity
A derivative of this compound was tested against Mycobacterium tuberculosis, showing promising results with an MIC of 12.5 μg/mL. This study emphasizes the compound's potential role in developing new treatments for tuberculosis .
Case Study 3: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory mechanisms of thiazolidinone derivatives revealed that certain compounds selectively inhibit COX-1 enzymes more effectively than standard treatments like naproxen. This specificity could lead to reduced side effects in therapeutic applications .
Data Summary Table
Propriétés
Formule moléculaire |
C9H10N2OS |
|---|---|
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
5-methyl-2-pyridin-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H10N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-6,9H,1H3,(H,11,12) |
Clé InChI |
HBJYXEMQCRRCKC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC(S1)C2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














